molecular formula C12H12N2O4 B3025607 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 30741-72-1

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No. B3025607
CAS RN: 30741-72-1
M. Wt: 248.23 g/mol
InChI Key: RUWPCCQWDIAGAJ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the CAS Number: 30741-72-1 . It has a molecular weight of 248.24 and its IUPAC name is 3-(2,5-dioxo-4-phenyl-4-imidazolidinyl)propanoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 248.24 . The compound’s InChI code, which describes its molecular structure, is 1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) .

Scientific Research Applications

Antiproliferative Properties

One notable application of compounds related to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is in the field of cancer research, particularly concerning their antiproliferative properties against various human cancer cell lines. Novel organotin(IV) carboxylate compounds synthesized with derivatives of propanoic acid, including 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid, have shown significant in vitro antiproliferative activity. These compounds have been tested against prostate, colorectal adenocarcinoma, breast, and hepatocellular cancer cell lines, demonstrating very good activity with low IC50 values, indicating their potential as anticancer agents. The most potent compound among these, according to the crystal violet assay, showed high cytotoxicity against the caspase 3 deficient MCF-7 breast cancer cell line, suggesting a caspase-independent apoptosis induction mechanism in these cells (Pantelić et al., 2021).

Chemical Synthesis and Evaluation

Another application involves the chemical synthesis and evaluation of derivatives for potential therapeutic effects. For instance, phenytoin derivatives, which include a compound structurally similar to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, have been synthesized and evaluated for their anticonvulsant activity. These derivatives were created through reactions with various amino acids and benzhydrols, demonstrating the versatility and potential of this compound's structure in synthesizing new therapeutic agents (Deodhar et al., 2009).

Novel Compound Synthesis

The compound has also been used as a building block in the synthesis of novel chemical structures. For example, it has been involved in a one-pot reaction with amines and alkyl isocyanides, leading to the creation of benzimidazole-fused 1,4-diazepine-5-ones through an innovative synthesis method. This showcases its utility in generating complex molecules with potential biological activities (Ghandi et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPCCQWDIAGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

CAS RN

6939-92-0
Record name NSC38743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
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3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
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3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
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3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
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3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Reactant of Route 6
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

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